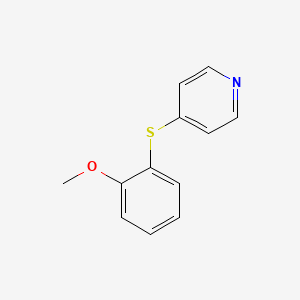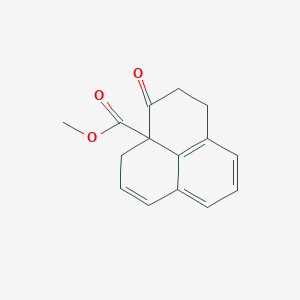
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is a chemical compound known for its unique structure and properties. It is a derivative of hexaethylene glycol, which is a polyether compound. This compound is characterized by its multiple ether linkages and terminal chloride groups, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride typically involves the chlorination of hexaethylene glycol. The process can be summarized as follows:
Starting Material: Hexaethylene glycol (3,6,9,12,15-Pentaoxaheptadecane-1,17-diol).
Chlorination: The hydroxyl groups of hexaethylene glycol are converted to chloride groups using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of hydroxyl groups to chloride groups.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enhancing their solubility and stability.
Medicine: It is explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:
Nucleophilic Substitution: The chloride groups act as leaving groups, allowing nucleophiles to attack and form new bonds.
Complex Formation: The multiple ether linkages can interact with various molecules, forming stable complexes that enhance solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
Hexaethylene glycol: The parent compound with hydroxyl groups instead of chloride groups.
Tetraethylene glycol: A shorter chain polyether with similar properties but fewer ether linkages.
Pentaethylene glycol: Another polyether with one less ether linkage compared to hexaethylene glycol.
Uniqueness
3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride is unique due to its terminal chloride groups, which make it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from its parent compound, hexaethylene glycol, and other similar polyethers.
Propiedades
Número CAS |
608513-15-1 |
|---|---|
Fórmula molecular |
C12H20Cl2O7 |
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride |
InChI |
InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2 |
Clave InChI |
FYLNLRVLJGYVAL-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)




![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)

